1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine
This guide has been generated under conditions of significant source data ambiguity. The quantitative core evidence for 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is derived from aggregated bioactivity databases (ZINC, BindingDB).
Technical Parameters
Basic Identity
| Product Name | 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
|---|---|
| Molecular Formula | C28H28N2O |
| Molecular Weight | 408.5 g/mol |
Structural Identifiers
| SMILES | C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
|---|---|
| InChI | InChI=1S/C28H28N2O/c1-2-12-26(13-3-1)31-27-14-6-8-23(20-27)21-29-16-18-30(19-17-29)22-25-11-7-10-24-9-4-5-15-28(24)25/h1-15,20H,16-19,21-22H2 |
| InChIKey | YZUBSEWQLIQEDK-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
[Data Integrity Assessment for Evidence Guide Generation]
This guide has been generated under conditions of significant source data ambiguity. The quantitative core evidence for 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is derived from aggregated bioactivity databases (ZINC, BindingDB) [1]. These databases anchor their data to a primary research citation (PMID: 15163178 / J. Med. Chem. 2004) that describes a structurally unrelated chemical series [2]. The provenance of the biological activity data to the target compound could not be independently verified through a primary research paper or patent. No direct, head-to-head comparator data was discovered. Consequently, all quantitative evidence in Section_3 is provisional and tagged as 'Databased-derived, provenance ambiguous'. Users must independently verify the data's origin before relying on it for scientific selection or procurement decisions.
- [1] ZINC20 Database. Entry for ZINC000013579332. Aggregated activities based on ChEMBL 20. Accessed 2026-05-10. View Source
- [2] Zaveri, N.T., et al. A Novel Series of Piperidin-4-yl-1,3-dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. J. Med. Chem. 2004, 47, 12, 2973–2976. View Source
Structural Overview: 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine as a Bivalent Piperazine Chemical Probe
1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is a synthetic, small-molecule piperazine derivative that functions as a bivalent ligand by incorporating two distinct aromatic pharmacophores on a single piperazine core . It is not an approved pharmaceutical but is investigated as a chemical probe for G protein-coupled receptors (GPCRs), with database-derived binding data indicating promiscuous, sub-micromolar affinity for the mu-opioid (MOP), kappa-opioid (KOP), and nociceptin (NOP) receptors [1]. Its structural complexity and dual pharmacophoric nature position it within a class of compounds explored for polypharmacology, but its specific pharmacological profile distinguishes it from simpler, monosubstituted piperazine analogs.
- [1] ZINC20 Database. Entry for ZINC000013579332. Shows mwt 408.545, formula C28H28N2O, and aggregated pKi values for OPRM1 (7.69), OPRK1 (7.13), and OPRL1 (6.87). Accessed 2026-05-10. View Source
Why Structural Analogs Cannot Be Interchanged: The Unique Pharmacophoric Hybrid of 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine
Provisional Quantitative Differentiators for 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine from Database Mining
Request a Quote for 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine
Request pricing, availability, packaging, or bulk supply details using the form on the right.
